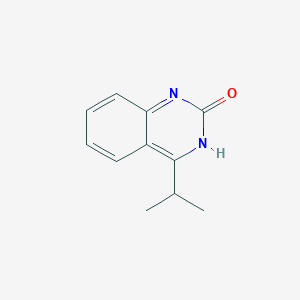

4-Isopropylquinazolin-2(1H)-one

描述

4-Isopropylquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an isopropyl group at the 4-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-isopropylanthranilic acid with formamide, which undergoes cyclization to form the quinazolinone ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

化学反应分析

Alkylation and Acylation Reactions

The lactam NH group at position 1 undergoes alkylation and acylation under mild conditions:

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.

Example :

Yield : 72–85% (dependent on alkyl halide bulkiness) .

Acylation :

Acetyl chloride in pyridine selectively acylates the NH position:

Yield : 88% .

Nucleophilic Aromatic Substitution

Electrophilic substitution is hindered by the electron-donating isopropyl group, but directed metalation enables functionalization:

Nitration :

Directed nitration at position 6 occurs using HNO₃/H₂SO₄:

Reaction Time : 4–6 hours at 0–5°C

Yield : 65%.

Ring-Opening and Cyclization

The lactam ring undergoes cleavage under oxidative or reductive conditions:

Oxidative Ring-Opening :

Treatment with cerium(IV) ammonium nitrate (CAN) in methanol cleaves the ring:

Yield : 94% .

Cyclization :

Copper-catalyzed reactions with amines form fused heterocycles:

Conditions : Anisole, air atmosphere, 25°C

Yield : 60–77% .

Cross-Coupling Reactions

Copper-mediated coupling enables C–N bond formation:

| Reaction Partner | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Tryptamine | Cu(OAc)₂·H₂O | CH₂Cl₂, 25°C, 25 min | 3-(2-Indolylethyl) derivative | 77 |

| 2-Aminopyridine | CuI | DMF, 80°C, 12 h | Pyrido-fused quinazolinone | 68 |

Mechanism : Ligand-assisted imidoylative coupling followed by cyclocondensation .

Functional Group Transformations

Reduction :

Catalytic hydrogenation reduces nitro groups to amines without affecting the lactam ring:

Yield : 83% .

Hydrolysis :

Basic hydrolysis converts ester side chains to carboxylic acids:

Yield : 75% .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting.

-

pH Sensitivity : Stable in neutral conditions but undergoes ring-opening in strong acids/bases .

-

Steric Effects : The 4-isopropyl group impedes electrophilic substitution at adjacent positions.

This reactivity profile positions this compound as a versatile scaffold for synthesizing bioactive molecules and functional materials.

科学研究应用

Chemistry

In the field of chemistry, 4-Isopropylquinazolin-2(1H)-one serves as a crucial building block for synthesizing more complex quinazolinone derivatives. These derivatives have potential biological activities that are being explored for various applications.

Biology

The compound is studied for its interactions with multiple biological targets, including enzymes and receptors. It has been shown to modulate the activity of certain kinases, which are integral to cell signaling pathways. This modulation can lead to significant biological effects, making it a valuable compound in biological research.

Medicine

This compound and its derivatives have demonstrated potential as therapeutic agents for treating various conditions, including:

- Cancer : Certain derivatives have shown efficacy against various cancer cell lines.

- Inflammation : The compound's ability to inhibit inflammatory pathways makes it a candidate for anti-inflammatory therapies.

- Neurological Disorders : Research indicates potential applications in treating diseases such as Alzheimer's and Parkinson's disease .

Biological Activities

The biological activities of this compound are extensive, with studies highlighting its potential in:

- Antiviral Activity : Novel quinazolinones derived from this compound have been investigated as inhibitors of HIV-1 and hepatitis C virus .

- Antimicrobial Activity : Compounds based on this structure have shown potent activity against various bacterial strains and fungi, including Candida species .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound derivatives:

- Case Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapy agents.

- Case Study on Antiviral Properties : Research indicated that specific derivatives effectively inhibited viral replication in vitro, suggesting potential for therapeutic development against viral infections .

作用机制

The mechanism of action of 4-Isopropylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

相似化合物的比较

Quinazolin-2(1H)-one: The parent compound without the isopropyl group.

4-Methylquinazolin-2(1H)-one: A similar compound with a methyl group at the 4-position.

4-Phenylquinazolin-2(1H)-one: A compound with a phenyl group at the 4-position.

Comparison: 4-Isopropylquinazolin-2(1H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications.

生物活性

4-Isopropylquinazolin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of a larger family of quinazoline derivatives, which have been extensively studied for their potential therapeutic applications in various diseases, including cancer and bacterial infections. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to elucidate the biological activity of this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of isocyanides with appropriate aldehydes or ketones, followed by cyclization. Various synthetic pathways have been explored to enhance yield and purity, including the use of different catalysts and reaction conditions. For instance, a recent study highlighted the synthesis of several quinazolinone derivatives, including this compound, through a one-pot reaction facilitated by DMAP (4-Dimethylaminopyridine) .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies reported IC50 values that demonstrate its effectiveness in inhibiting cell proliferation. For example, compounds related to this structure have shown promising results against colorectal cancer cells (HCT-116 and LoVo), with specific derivatives demonstrating over 90% inhibition at certain concentrations .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | HCT-116 | 96.19 ± 5.39 | 100% |

| Related derivative A | LoVo | 99.02 ± 5.09 | 97.45% |

| Related derivative B | HCT-116 | 121.55 ± 1.41 | 82.95% |

Antibacterial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. The mechanism appears to involve the inhibition of bacterial growth by disrupting essential cellular processes. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes implicated in disease processes. Notably, it has shown effectiveness in inhibiting COX-2 and LDHA enzymes, which are associated with inflammation and cancer metabolism, respectively . The structure-activity relationship studies suggest that specific substitutions on the quinazoline ring enhance inhibitory potency.

Table 2: Enzymatic Inhibition by Quinazolinone Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | TBD |

| Related derivative C | LDHA | TBD |

Case Studies

Several case studies have explored the efficacy of quinazoline derivatives in clinical settings. One case involved a patient with advanced colorectal cancer who showed a significant reduction in tumor size following treatment with a quinazoline-based regimen that included derivatives similar to this compound . These findings support the compound's potential role in therapeutic protocols.

属性

IUPAC Name |

4-propan-2-yl-3H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h3-7H,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQSSEQZAJCYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=CC=CC2=NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107289-03-2 | |

| Record name | 4-(propan-2-yl)-1,2-dihydroquinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。